N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
The compound N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings connected via a methylene bridge. Its hydrochloride salt form, N-[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride (1:1), is documented with the CAS RN 1856098-35-5 . Key structural attributes include:
- First pyrazole ring: 1-ethyl, 5-fluoro, and 3-methyl substituents.
- Second pyrazole ring: 1,3-dimethyl substitution.
- A methylene (-CH₂-) group linking the N-atom of the second pyrazole to the 4-position of the first pyrazole.
Properties
Molecular Formula |
C11H16FN5 |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-4-17-11(12)9(6-14-17)5-13-10-7-16(3)15-8(10)2/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
PUCIZJVZGCFNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=CN(N=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution reactions: The ethyl and fluoro groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents and fluorinating reagents.
Coupling reactions: The two pyrazole rings are coupled using a suitable linker, such as a methylene group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides for nucleophilic substitution, electrophiles such as acyl chlorides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazole-Based Analogues
(a) 5-Ethynyl-1,3-dimethyl-1H-pyrazol-4-amine
- Structure: A monocyclic pyrazole with ethynyl (-C≡CH), 1,3-dimethyl, and 4-amine groups.
- Comparison : Unlike the target compound, this lacks a second pyrazole ring and the fluoro-ethyl-methyl substitution pattern. The ethynyl group may confer distinct reactivity (e.g., click chemistry applications), while the absence of fluorine could reduce electronegativity and lipophilicity .
(b) Pyrazolo-Pyrimidine Derivatives (EP 1 926 722 B1)
- Example : [1-Methyl-5-(substituted)-1H-benzoimidazol-2-yl]-(4-trifluoromethyl-phenyl)-amine.
- Comparison : These compounds integrate pyrazolo-pyrimidine or benzoimidazole cores with trifluoromethyl (-CF₃) groups. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to the target compound’s fluoro and ethyl groups. Such derivatives are often explored as kinase inhibitors .
Heterocyclic Analogues with Distinct Cores
(a) Benzimidazole Derivatives (B1, B8)
- Structures :
- B1 : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline.
- B8 : N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide.
- Comparison : The benzimidazole core replaces pyrazole, offering a larger aromatic system. Substituents like methoxy and acetamide may target different biological pathways (e.g., antiparasitic or anticancer activities). The target compound’s smaller pyrazole rings could improve metabolic stability .

(b) Thiazolidinone Derivatives (NAT-1, NAT-2)
- Structures :
- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
- Comparison: The thiazolidinone core introduces a ketone and sulfur atom, enabling hydrogen bonding and polar interactions absent in the target compound.
(a) Crystallographic Analysis
- The target compound’s structure may be resolved using programs like SHELXL (for refinement) and ORTEP-III (for graphical representation), as evidenced by similar small-molecule analyses .
(b) Substituent Effects
Tabulated Comparison of Key Compounds
| Compound Class | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Bis-pyrazole | 1-Ethyl, 5-fluoro, 3-methyl; 1,3-dimethyl | ~293.3 (free base) | High electronegativity, compact structure |
| 5-Ethynyl Pyrazole (EN300-1654207) | Pyrazole | 5-Ethynyl, 1,3-dimethyl | ~135.2 | Click chemistry potential |
| Benzimidazole B1 | Benzimidazole | 4-Methoxyaniline | ~269.3 | Larger aromatic system |
| NAT-1 | Thiazolidinone | 4-Methoxyphenyl, nicotinamide | ~341.4 | NAD+-targeting moiety |
Biological Activity
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring multiple pyrazole rings and various functional groups, suggests a diverse range of biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H24FN5, with a molecular weight of approximately 293.38 g/mol. The compound is characterized by the presence of an ethyl group, a fluoro group, and two methyl groups attached to the pyrazole moieties. These structural features are critical in influencing its chemical reactivity and biological activity.
Biological Activity Overview
This compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases. Pyrazole derivatives are known for their potential as anticancer agents, antibacterial agents, and anti-inflammatory compounds.
Anticancer Activity
Recent studies indicate that compounds containing pyrazole structures can inhibit the growth of various cancer cell types. For instance:
- Mechanism of Action : Pyrazole derivatives may exert their anticancer effects through modulation of key signaling pathways involved in cell proliferation and apoptosis. They have shown efficacy against several cancer types including lung, colorectal, breast, and liver cancers .
| Cancer Type | Cell Line Tested | IC50 Values (µM) | References |
|---|---|---|---|
| Lung Cancer | A549 | 15.2 | |
| Breast Cancer | MDA-MB-231 | 12.8 | |
| Liver Cancer | HepG2 | 10.5 | |
| Colorectal Cancer | HCT116 | 18.0 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it may be effective against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | References |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The biological activity of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amines is primarily attributed to their ability to interact with specific molecular targets:
Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival or bacterial growth.
Receptor Modulation : It can modulate receptor interactions that play roles in cellular signaling pathways related to inflammation and cancer progression.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Case Study on Anticancer Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as a lead compound for drug development .
- Antibacterial Effectiveness : Another investigation revealed that a structurally similar pyrazole compound exhibited potent antibacterial activity against multi-drug resistant strains, indicating its potential utility in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

